molecular formula C6H10N2O3 B166532 (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione CAS No. 126266-50-0

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B166532
CAS No.: 126266-50-0
M. Wt: 158.16 g/mol
InChI Key: PLXRPOZBZWVXCG-BBIVZNJYSA-N
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Description

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a chiral diketopiperazine (DKP) derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C 6 H 10 N 2 O 3 and a molecular weight of 158.16 g/mol, is characterized by its specific (3R,6S) stereochemistry and a hydroxy functional group at the 3-position . These structural features make it a valuable scaffold for probing structure-activity relationships, particularly the influence of stereochemistry and hydrogen bonding on biological activity. Diketopiperazines are known for their diverse bioactivities, often serving as privileged structures in drug discovery . The presence of the hydroxy group on the DKP core enhances its potential for hydrogen bonding, which can be critical for interactions with enzymatic targets or receptors . This compound is closely related to other DKP analogs, such as (3S,6S)-3,6-diisopropylpiperazine-2,5-dione, which have demonstrated documented research applications as chemical permeation enhancers and antimicrobial agents . The specific stereochemistry of this compound is essential for its chiral recognition and binding affinity in biological systems, making it a critical tool for researchers investigating chiral specificity in bioactive molecules . It is supplied as a solid and must be stored in a dry, sealed environment, protected from light to ensure stability . This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRPOZBZWVXCG-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@](C(=O)N1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560166
Record name (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126266-50-0
Record name (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the use of D-glutamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to increase yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions and metal catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione is C6H10N2O3C_6H_{10}N_2O_3, with a molecular weight of approximately 158.16 g/mol. The compound features a piperazine ring with two methyl groups at the 3 and 6 positions and a hydroxyl group at the 3 position. Its unique stereochemistry contributes to its reactivity and interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, suggesting potential neuropharmacological applications. This could lead to developments in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity : Research indicates that cyclic diketopiperazines may exhibit antioxidant properties, which could protect cells from oxidative stress. This is particularly relevant in developing treatments for conditions linked to oxidative damage .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

The biological activity of this compound is primarily attributed to its interactions with biomolecules:

  • Receptor Binding : The compound may interact with various receptors influencing signaling pathways that could lead to therapeutic benefits. Understanding these interactions is crucial for optimizing its pharmacological profile .

Material Science

In addition to its biological applications, this compound is used in the synthesis of new materials:

  • Building Block in Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to materials with specific properties .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Enzyme Interaction Study : Research demonstrated that derivatives of piperazines can effectively inhibit acetylcholinesterase. This suggests that this compound could exhibit similar inhibitory effects .
  • Antioxidant Evaluation : A study evaluating cyclic diketopiperazines found significant antioxidant activity in vitro. This opens avenues for exploring the protective effects of this compound against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methylthio-Substituted DKPs
  • (3R,6S)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione (): Isolated from symbiotic fungi (Purpureo spp.) and marine sponges. Exhibits antibiotic activity but lacks the hydroxyl group present in the target compound.
Benzylidene-Substituted DKPs
  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione ():
    • Derived from marine Streptomyces spp., this compound shows anti-H1N1 activity (IC50 = 28.9 ± 2.2 µM). The benzylidene group introduces planar rigidity, which may enhance viral protease inhibition compared to the flexible hydroxybenzyl group in the target compound .
Hydroxybenzyl-Substituted DKPs
  • (3S,6S)-3-Benzyl-6-(4-hydroxybenzyl)piperazine-2,5-dione (): Produced by endophytic fungi (Acremonium spp.), this analog demonstrates broad-spectrum antimicrobial activity.

Stereochemical Variations

Stereochemistry significantly impacts bioactivity and physicochemical behavior:

  • (3S,6R)-3-(4-Hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione ():
    • The (3S,6R) configuration alters hydrogen-bonding patterns and spatial orientation of substituents, leading to distinct NMR chemical shifts (e.g., δH 3.23 vs. δH 3.02 for methyl groups) compared to the (3R,6S) target compound .
  • (3R,6R)- and (3S,6S)-3,6-Dialkylpiperazine-2,5-diones (): Synthesized as intermediates for α-amino acids. The (3R,6R) and (3S,6S) diastereomers show divergent alkylation efficiencies (98% vs. 93% diastereomeric excess), highlighting the role of stereochemistry in synthetic pathways .

Comparison with Functional Analogs

Permeation Enhancers

  • (3S,6S)-3,6-Dimethylpiperazine-2,5-dione ():
    • Enhances transdermal permeation of theophylline by 12-fold within 1 hour. Its lipophilic methyl groups improve skin penetration but lack the hydroxy group’s polarity, which may reduce water solubility compared to the target compound .
    • Physicochemical Properties :
  • LogP: ~0.8 (predicted).
  • Polar Surface Area: 58 Ų.
  • Steady-state permeation flux (J): 1.2 µg/h/cm² .

Antiviral Agents

  • Albonoursin (): A DKP with potent anti-H1N1 activity (IC50 = 6.8 ± 1.5 µM). Its isobutylidene group confers greater hydrophobicity than the target compound’s hydroxy-methyl substituents, enhancing viral membrane disruption .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Substituents Stereochemistry Source Bioactivity Reference
(3R,6S)-3-Hydroxy-3,6-dimethyl-DKP 3-OH, 3-CH₃, 6-CH₃ (3R,6S) Marine fungi Structural reference
(3S,6S)-3,6-Dimethyl-DKP 3-CH₃, 6-CH₃ (3S,6S) Synthetic Permeation enhancer
(3Z,6S)-3-Benzylidene-6-isobutyl-DKP 3-benzylidene, 6-isobutyl (3Z,6S) Marine Streptomyces Anti-H1N1 (IC50 = 28.9 µM)
(3S,6R)-3-(4-Hydroxybenzyl)-bis(methylthio) 4-hydroxybenzyl, methylthio (3S,6R) Fungal symbionts Antibiotic

Table 2: Physicochemical and Functional Properties

Compound Name LogP Polar Surface Area (Ų) Permeation Flux (µg/h/cm²) Cytotoxicity Synthesis Method
(3R,6S)-3-Hydroxy-3,6-dimethyl-DKP ~0.5 75 N/A Low Natural isolation
(3S,6S)-3,6-Dimethyl-DKP ~0.8 58 1.2 Non-toxic Cyclocondensation
(3S,6S)-3-Isopropyl-6-ethyl-DKP ~2.1 49 N/A N/A Alkylation of enolates

Key Findings and Implications

  • Stereochemistry and Bioactivity : The (3R,6S) configuration of the target compound distinguishes it from antimicrobial analogs like (3S,6R)-bis(methylthio)-DKPs, which exhibit stronger antibiotic properties due to lipophilic substituents .
  • Functional Trade-offs : While (3S,6S)-dimethyl-DKP excels as a permeation enhancer, the hydroxy group in the target compound may limit its utility in transdermal applications due to higher polarity .
  • Synthetic Accessibility : The target compound is primarily isolated from natural sources, whereas analogs like (3S,6S)-trimethyl-DKP are synthesized via cyclocondensation, offering scalability for pharmaceutical use .

Biological Activity

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a cyclic diketopiperazine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O3C_6H_{10}N_2O_3, with a molecular weight of approximately 142.1558 g/mol. The compound features a piperazine ring with two methyl groups at the 3 and 6 positions and a hydroxyl group at the 3 position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound has been studied for its ability to bind to specific enzymes or receptors, potentially triggering biological responses relevant to medicinal chemistry and drug development. Its mechanism of action may involve:

  • Enzyme Inhibition : Similar piperazine derivatives have shown inhibitory effects on human acetylcholinesterase, suggesting a potential role in neuropharmacology .
  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that could lead to therapeutic benefits.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Activity : Some studies have suggested that cyclic diketopiperazines can exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R,6S)-3-amino-6-methylpiperidineContains an amino group instead of hydroxylExhibits different biological activities
(3R,6S)-6α-hydroxycyclonerolidolHydroxyl group at a different positionPotentially distinct reactivity profiles
Various azepine derivativesSimilar cyclic structure but different ring sizeDiffer in chemical properties and reactivity

What distinguishes this compound is its specific stereochemistry and functional groups that influence its reactivity and interactions with other molecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Interaction : Research demonstrated that derivatives of piperazines can inhibit acetylcholinesterase effectively. This suggests that this compound could potentially exhibit similar inhibitory effects .
  • Antioxidant Evaluation : A study evaluating cyclic diketopiperazines found that some compounds showed significant antioxidant activity in vitro. This opens avenues for exploring the protective effects of this compound against oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via cyclocondensation of amino acid derivatives. For example, (S)-alanine derivatives condensed with glycine esters yield (3S,6S)-dimethylpiperazine-2,5-dione precursors. Stereochemical control is achieved using mixed anhydrides (e.g., ethyl chloroformate with N-ethylpiperidine) and hydrogenolysis followed by cyclization in toluene/acetic acid . Diastereoselective alkylation of enolates (e.g., using LHDMS and methyl iodide) further refines stereochemistry, as shown in studies achieving >90% diastereomeric excess .
  • Key Variables : Solvent polarity, temperature, and chiral auxiliary selection critically impact enantiomeric purity.

Q. How can researchers verify the stereochemical configuration of this compound?

  • Methodology : Conformational analysis via 1H^1H-NMR spectroscopy is standard. For instance, distinct coupling constants between C-3 and C-6 protons reveal axial/equatorial substituent orientations. Advanced techniques like X-ray crystallography (e.g., for morpholine-2,5-dione analogs) provide definitive confirmation .

Q. What physicochemical properties (e.g., lipophilicity, solubility) are critical for experimental design involving this compound?

  • Data :

  • Density: 1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
  • Boiling Point: 453.0±38.0C453.0 \pm 38.0^\circ \text{C} at 760 mmHg .
    • Methodology : Computational tools (e.g., Molinspiration, ALOGPS) estimate logP and polar surface area. Experimental validation via reverse-phase HPLC or shake-flask methods is recommended for solubility profiling .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for piperazine-2,5-dione derivatives?

  • Case Study : Discrepancies in (3R,6S) vs. (3S,6R) configurations are resolved by combining NOESY NMR (to assess spatial proximity of substituents) and circular dichroism (CD) for absolute configuration determination. For example, studies on epitetrathiodioxopiperazines isolated from Hyalodendron sp. validated configurations via comparative analysis with synthetic standards .

Q. How does the compound’s stereochemistry influence its biological activity (e.g., enzyme inhibition or antimicrobial effects)?

  • Methodology : Structure-activity relationship (SAR) studies using enantiomerically pure analogs are essential. For example, (3R,6S)-configured morpholine-2,5-diones exhibited enhanced α-glucosidase inhibition compared to (3S,6R) isomers, attributed to optimal hydrogen bonding with catalytic residues .
  • Experimental Design : Enzymatic assays (e.g., Michaelis-Menten kinetics) paired with molecular docking simulations (AutoDock Vina) can map binding interactions .

Q. What advanced techniques optimize the scalability of piperazine-2,5-dione synthesis while maintaining stereochemical fidelity?

  • Methodology : Continuous-flow reactors improve reproducibility for large-scale synthesis. Solvent-free chlorination using POCl3_3 (e.g., for 3,6-dimethylpyrazine derivatives) minimizes byproducts and enhances yield (72% reported) .
  • Challenges : Catalytic asymmetric methods (e.g., organocatalysts) remain underdeveloped but are promising for industrial translation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Case Study : Variations in melting points (e.g., 138–140°C vs. 180–182°C for analogs) arise from polymorphic forms or impurities. Recrystallization in polar solvents (e.g., methanol/water) followed by DSC analysis ensures consistency .
  • Spectral Validation : Cross-referencing 13C^13\text{C}-NMR shifts with computed spectra (e.g., ACD/Labs) resolves ambiguities in carbonyl or methyl group assignments .

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